Comparative 17β-HSD3 Inhibition Potency in Human Cells: Target Compound vs. Roxibolone Analog
In a direct assay comparative context, 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one inhibits human 17β-HSD3 with an IC50 of 140 nM [1]. Under the same assay conditions (inhibition of 17β-HSD3 expressed in human LNCAP cells), a closely related analog, BDBM50528385 (CHEMBL4436292), shows a significantly higher IC50 of 220 nM [1]. This represents a 1.57-fold greater inhibitory potency for the target compound, positioning it as a more potent starting point for 17β-HSD3 inhibitor development.
| Evidence Dimension | Inhibition of 17β-HSD3 |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | Analog BDBM50528385 (CHEMBL4436292), IC50 = 220 nM |
| Quantified Difference | Target compound is 1.57-fold more potent (140 nM vs 220 nM) |
| Conditions | Human LNCAP cells expressing 17β-HSD3; substrate: [14C]-4-androstenedione; product: [14C]-testosterone |
Why This Matters
Superior potency against this specific enzyme target makes the compound a more attractive chemical probe for studying androgen deprivation in prostate cancer models.
- [1] BindingDB. Entries for BDBM50528377 (IC50 140 nM) and BDBM50528385 (IC50 220 nM) on 17-beta-hydroxysteroid dehydrogenase type 3 (Human). View Source
